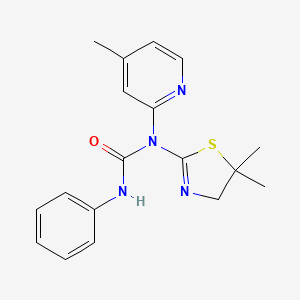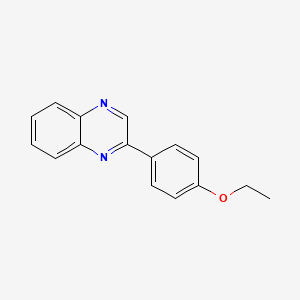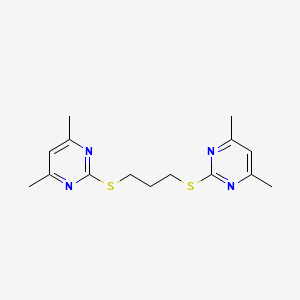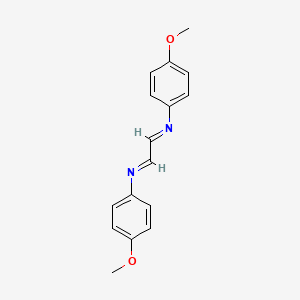
Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol . It is also known by its IUPAC name, N,N’-Ethanediylidenebis[4-methoxybenzenamine] . This compound is characterized by the presence of two methoxy-substituted benzenamine groups connected by an ethanediylidene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- typically involves the condensation of 4-methoxybenzenamine with ethanedial (glyoxal) under acidic or basic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include ethanol and methanol, and catalysts such as hydrochloric acid or sodium hydroxide are employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediates back to the original amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated benzenamines .
Aplicaciones Científicas De Investigación
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-: This compound has similar structural features but with additional methyl groups on the benzene rings.
Benzenamine, 4-methoxy-: A simpler compound with only one methoxy group on the benzene ring.
Uniqueness
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- is unique due to its specific substitution pattern and the presence of the ethanediylidene bridge, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
24764-91-8 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N,N'-bis(4-methoxyphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)17-11-12-18-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
Clave InChI |
IRMGPOUTEGABKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

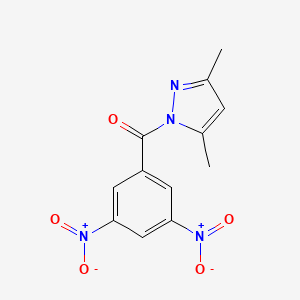
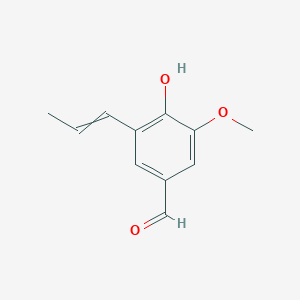
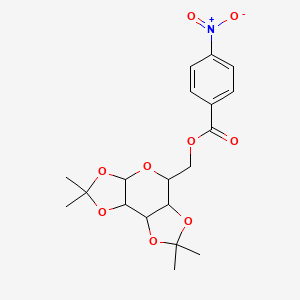
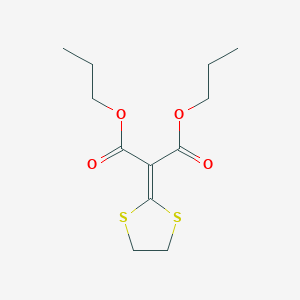
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
